5-Bromo-1-phenyl-1H-benzoimidazole
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Overview
Description
5-Bromo-1-phenyl-1H-benzoimidazole is a heterocyclic compound with the molecular formula C13H9BrN2. It is a derivative of benzimidazole, where a bromine atom is substituted at the 5th position and a phenyl group at the 1st position. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry and material science .
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which include 5-bromo-1-phenyl-1h-benzoimidazole, have a broad range of biological activities and can interact with various enzymes and protein receptors .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of bonds during the interaction .
Biochemical Pathways
Imidazole derivatives are known to be involved in a diverse range of applications, suggesting they may affect multiple biochemical pathways .
Pharmacokinetics
The compound’s predicted boiling point is 4147±370 °C, and its predicted density is 148±01 g/cm3 . These properties could potentially impact the compound’s bioavailability.
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that the effects of this compound could be diverse and context-dependent .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dry, room-temperature environment to maintain its stability . Additionally, it’s important to prevent the compound from entering drains or water courses, as this could lead to environmental contamination .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-phenyl-1H-benzoimidazole typically involves the cyclization of o-phenylenediamine with a brominated aromatic aldehyde or ketone. One common method includes the reaction of 4-bromoaniline with formic acid and subsequent cyclization . Another approach involves the use of 5-bromo-2-nitroaniline, which is reduced to the corresponding diamine and then cyclized with formic acid .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled reaction environments to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-1-phenyl-1H-benzoimidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted benzimidazoles, which can have different functional groups replacing the bromine atom or additional rings formed through cyclization .
Scientific Research Applications
5-Bromo-1-phenyl-1H-benzoimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 5-Chloro-1-phenyl-1H-benzoimidazole
- 5-Fluoro-1-phenyl-1H-benzoimidazole
- 1-Phenyl-1H-benzoimidazole
Comparison: Compared to its analogs, 5-Bromo-1-phenyl-1H-benzoimidazole exhibits unique properties due to the presence of the bromine atom. This substitution can influence its reactivity, biological activity, and overall stability. For instance, the bromine atom can enhance its lipophilicity and membrane permeability, making it more effective in certain applications .
Properties
IUPAC Name |
5-bromo-1-phenylbenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2/c14-10-6-7-13-12(8-10)15-9-16(13)11-4-2-1-3-5-11/h1-9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVMHOYOAZUGSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00475895 |
Source
|
Record name | 5-Bromo-1-phenyl-1H-benzoimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00475895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221636-18-6 |
Source
|
Record name | 5-Bromo-1-phenyl-1H-benzoimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00475895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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